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Compound of Interest

Compound Name: PROTAC FAK degrader 1

Cat. No.: B2417354 Get Quote

Unveiling the Selectivity of PROTAC FAK
Degrader 1: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise

molecular interactions of therapeutic candidates is paramount. This guide provides a detailed

comparison of PROTAC FAK degrader 1 against related kinases, supported by experimental

data and protocols to objectively assess its performance and selectivity.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell

adhesion, migration, proliferation, and survival.[1][2] Its dysregulation is implicated in the

progression of various cancers, making it a compelling target for therapeutic intervention.[3][4]

PROTAC FAK degrader 1, also known as PROTAC-3, is a highly selective and potent

degrader of FAK, with a DC50 of 3.0 nM and an IC50 of 6.5 nM.[5] Unlike traditional kinase

inhibitors that only block the kinase activity, PROTAC FAK degrader 1 facilitates the

degradation of the entire FAK protein, thereby addressing both its kinase-dependent and

kinase-independent scaffolding functions.[6][7] This dual-action mechanism offers a potential

advantage in overcoming the limitations of conventional FAK inhibitors.

Superior Selectivity Profile of PROTAC FAK
Degrader 1
PROTAC FAK degrader 1 is engineered from the FAK inhibitor defactinib (VS-6063) and

linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] While comprehensive
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quantitative kinome-wide screening data for PROTAC FAK degrader 1 is not publicly available,

it has been consistently described as a "selective and potent" degrader with an improved

selectivity profile compared to its parent inhibitor, defactinib. This enhanced selectivity is a key

feature, minimizing off-target effects and potential toxicity.

To provide a comparative baseline, the cross-reactivity profile of the parent FAK inhibitor,

defactinib, against a panel of related kinases is presented below. It is important to note that the

PROTAC design often leads to increased selectivity for the target protein.

Kinase Target IC50 (nM) Reference

FAK 0.6 [8]

Pyk2 - [9]

ALK - -

Aurora A - -

CDK1 - -

CDK2 - -

EGFR - -

HER2 - -

IGF1R >500 [8]

INSR - -

MET - -

SRC - -

VEGFR2 - -

Note: A comprehensive, publicly available dataset for defactinib against a broad kinase panel is

limited. The table will be updated as more quantitative data becomes available. The selectivity

of PROTAC FAK degrader 1 is reported to be superior to that of defactinib.
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FAK Signaling Pathway and PROTAC Mechanism of
Action
Integrin engagement with the extracellular matrix (ECM) triggers the autophosphorylation of

FAK at tyrosine 397 (Y397). This creates a high-affinity binding site for the SH2 domain of Src

family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream

targets, activating key signaling cascades that regulate cell migration, proliferation, and

survival.
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PROTAC FAK degrader 1 hijacks the cell's natural protein disposal system. It forms a ternary

complex with FAK and the VHL E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of FAK by the proteasome.

Experimental Protocols for Kinase Cross-Reactivity
Profiling
To ensure the reliability and reproducibility of cross-reactivity data, standardized and well-

documented experimental protocols are essential. Below are detailed methodologies for key

experiments used to assess the selectivity of kinase-targeted compounds.

KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform provides a quantitative measure of compound binding to a large

panel of purified, recombinant kinases.

Principle: This assay is based on a competitive binding format where a test compound is

incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The

amount of kinase bound to the immobilized ligand is quantified using qPCR. A reduction in the

amount of bound kinase in the presence of the test compound indicates binding.

Protocol:

Compound Preparation: Test compounds are serially diluted in DMSO to the desired

concentrations.

Assay Reaction: DNA-tagged kinases are incubated with the test compound and an

immobilized ligand in a binding buffer.

Washing: The reaction mixture is washed to remove unbound components.

Quantification: The amount of kinase bound to the immobilized ligand is determined by

qPCR of the DNA tag.

Data Analysis: Results are typically expressed as "percent of control" (%Ctrl), where the

control is a DMSO-only reaction. A lower %Ctrl value indicates stronger binding of the test
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compound to the kinase. Dissociation constants (Kd) can also be determined from dose-

response curves.

Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of a compound within a cellular

environment.

Principle: This assay relies on the principle that the thermal stability of a protein changes upon

ligand binding. When a compound binds to its target protein in intact cells, the protein's melting

curve will shift to a higher temperature.

Protocol:

Cell Treatment: Intact cells are incubated with the test compound or vehicle control (DMSO).

Heat Challenge: The treated cells are heated to a range of temperatures.

Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from

aggregated, denatured proteins by centrifugation.

Protein Detection: The amount of soluble target protein at each temperature is quantified by

methods such as Western blotting or mass spectrometry.

Data Analysis: The melting curves for the compound-treated and vehicle-treated samples are

compared. A shift in the melting curve indicates target engagement. Isothermal dose-

response experiments can be performed at a fixed temperature to determine the cellular

EC50.
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Experimental Workflow for Cross-Reactivity Profiling
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Cross-Reactivity Profiling Workflow

Conclusion
PROTAC FAK degrader 1 represents a promising therapeutic strategy by effectively inducing

the degradation of Focal Adhesion Kinase. Its enhanced selectivity profile compared to its

parent inhibitor, defactinib, underscores the potential of the PROTAC approach to generate

highly specific cancer therapeutics. The experimental protocols outlined in this guide provide a

robust framework for researchers to independently assess the cross-reactivity and target

engagement of this and other kinase-modulating compounds. As more quantitative data for

PROTAC FAK degrader 1 becomes available, a more comprehensive understanding of its off-

target profile will further solidify its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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